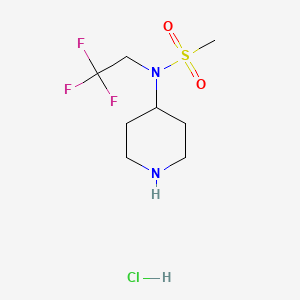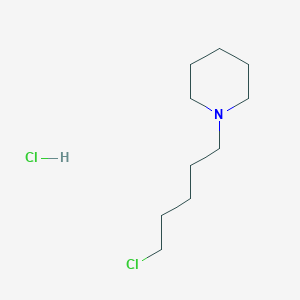
1-(5-Chloropentyl)piperidine hydrochloride
Overview
Description
“1-(5-Chloropentyl)piperidine hydrochloride” is an organic compound with the chemical formula C10H21Cl2N . It appears as a powder and is typically stored at room temperature . This compound is one of numerous organic compounds that are part of American Elements’s comprehensive catalog of life science products .
Synthesis Analysis
While specific synthesis methods for “1-(5-Chloropentyl)piperidine hydrochloride” were not found, piperidines in general can be synthesized through various methods. For instance, one method involves the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst . Another method involves a modified Birch reduction using sodium in ethanol .
Molecular Structure Analysis
The molecular weight of “1-(5-Chloropentyl)piperidine hydrochloride” is 226.19 . The InChI key for this compound is QGNSAPOYVCDCFF-UHFFFAOYSA-N .
Chemical Reactions Analysis
While specific chemical reactions involving “1-(5-Chloropentyl)piperidine hydrochloride” were not found, piperidines in general can undergo various reactions. For example, piperidines can be used to convert ketones to enamines . Upon treatment with calcium hypochlorite, piperidine converts to N-chloropiperidine, a chloramine with the formula C5H10NCl .
Physical And Chemical Properties Analysis
“1-(5-Chloropentyl)piperidine hydrochloride” is a powder . It has a molecular weight of 226.19 . The storage temperature for this compound is typically room temperature .
Scientific Research Applications
Acetylcholinesterase Inhibition
1-(5-Chloropentyl)piperidine hydrochloride and its derivatives have been studied for their potential as inhibitors of acetylcholinesterase (AChE), a key enzyme in the breakdown of acetylcholine, a neurotransmitter. The structure-activity relationships of these compounds have been explored, highlighting their potential in the treatment of conditions like Alzheimer's disease (Sugimoto et al., 1995).
Corrosion Inhibition
Research has also focused on the application of piperidine derivatives in the field of corrosion inhibition. These compounds, including 1-(5-Chloropentyl)piperidine hydrochloride, have been studied for their effectiveness in protecting metal surfaces, particularly iron, from corrosion. Theoretical models such as DFT and Monte Carlo simulations have been employed to understand their interaction mechanisms and efficiency (Belghiti et al., 2018).
Cytotoxicity and Anticancer Activity
Another area of research is the exploration of the cytotoxic and anticancer properties of 1-(5-Chloropentyl)piperidine hydrochloride derivatives. Studies have shown that these compounds can exhibit significant cytotoxicity toward various cancer cell lines, suggesting their potential as chemotherapeutic agents (Dimmock et al., 1998).
Antiviral Activity
The derivatives of 1-(5-Chloropentyl)piperidine hydrochloride have also been investigated for their antiviral properties, particularly as inhibitors of HIV-1. These studies focus on optimizing the structure to enhance potency against HIV-1 replication, demonstrating the potential of these compounds in antiviral therapy (Imamura et al., 2006).
Safety And Hazards
The safety information for “1-(5-Chloropentyl)piperidine hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-(5-Chloropentyl)piperidine hydrochloride”, is an important task of modern organic chemistry .
properties
IUPAC Name |
1-(5-chloropentyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20ClN.ClH/c11-7-3-1-4-8-12-9-5-2-6-10-12;/h1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNSAPOYVCDCFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloropentyl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



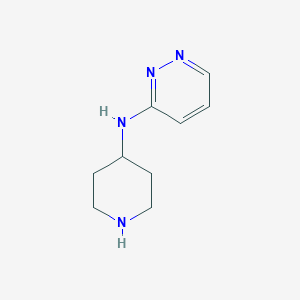
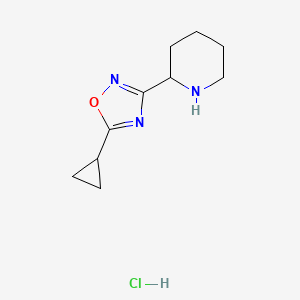
![Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride](/img/structure/B1422872.png)
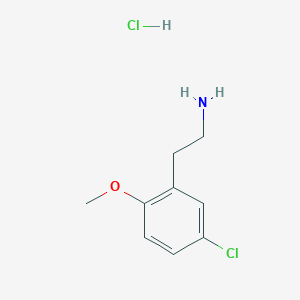
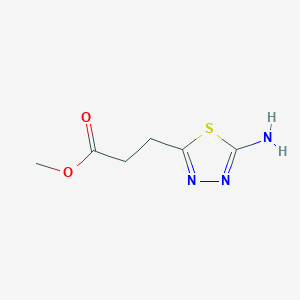
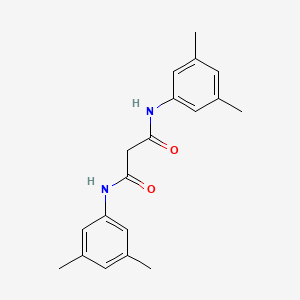

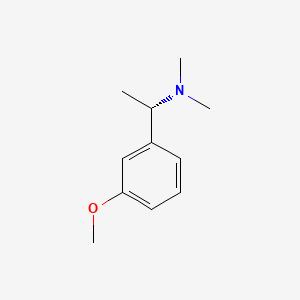
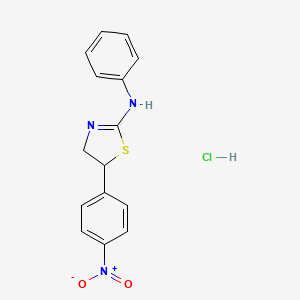
![2-[(3-Chlorophenyl)(cyanomethyl)amino]acetic acid](/img/structure/B1422884.png)
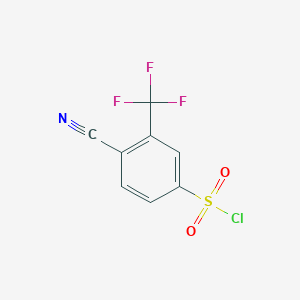
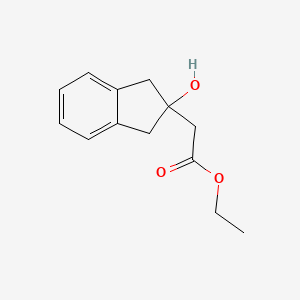
![2-[(2,2,2-Trifluoro-1-phenylethyl)amino]acetic acid](/img/structure/B1422890.png)
